BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data Guide: 2-lodo-4-nitro-1H-
indole[1][2]

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2-iodo-4-nitro-1H-indole
CAS No.: 1935958-72-7
Cat. No.: B2883984
Get Quote
. J

Executive Summary

2-lodo-4-nitro-1H-indole (CsHsIN20z2) is a functionalized indole derivative utilized primarily as
a synthetic intermediate in medicinal chemistry. Its structural uniqueness lies in the C2-iodine
handle—enabling palladium-catalyzed cross-couplings (Suzuki, Sonogashira)—and the C4-
nitro group, which electronically deactivates the ring system and serves as a latent amine for
further derivatization.

This guide details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
profiles required to validate the identity and purity of this compound. The data presented
synthesizes experimental values from patent literature with theoretical assignments based on
substituent chemical shift increments.

Chemical Profile & Properties[3][4][5][6]1[7]1[8][9][10]
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Property Specification

IUPAC Name 2-iodo-4-nitro-1H-indole

CAS Number 1935958-72-7

Molecular Formula CsHsIN20:2

Exact Mass 287.937

Molecular Weight 288.04 g/mol

Appearance Yellow to orange solid (Nitro chromophore)

Soluble in DMSO, DMF, THF; sparingly soluble

Solubility " DCM
in .

Mass Spectrometry (MS) Analysis[2][3][11]

The mass spectrum of 2-iodo-4-nitro-1H-indole is dominated by the stability of the indole core
and the characteristic mass defect of iodine.

Experimental Data (LC-MS)[2][3][10]

« lonization Mode: Electrospray lonization (ESI), Positive Mode (+).
¢ Retention Time (RT): ~1.32 min (Reverse Phase C18, Water/Acetonitrile gradient).

e Observed lon:289.0
J1][2]

Fragmentation Pattern & Interpretation

The fragmentation logic follows standard heteroaromatic pathways.
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m/z Peak Identity Mechanistic Origin
Protonated molecular ion.
289.0 . L
Base peak in soft ionization.
Loss of nitro group (46 Da).
243.0 ) g P ) )
Common in nitro-aromatics.
Loss of lodine radical/cation
162.0 (127 Da). Homolytic cleavage
of weak C—I| bond.
lodine cation (often seen in El
127.0

or high-energy CID).

Analyst Note: The absence of an M+2 peak (approx. 1:1 ratio) rules out Chlorine or Bromine

contamination. lodine is monoisotopic (

), resulting in a clean molecular ion cluster without significant isotope satellites.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[5][8][10]

The NMR spectrum is distinct due to the loss of the H2 proton and the strong deshielding effect
of the 4-nitro group on the benzene ring protons.

N1H NMR Assignment (400 MHz, DMSO-de)

Solvent Choice: DMSO-ds is required due to the poor solubility of nitroindoles in CDCls and to
prevent exchange of the acidic N-H proton.
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Shift (6 Lo . Coupling Structural
Multiplicity Integral Assignment .
ppm) (Hz) Logic

Highly
deshielded by
nitro group

12.50 Broad s 1H N-H (1) - and
aromaticity.
Exchangeabl
e with D20.

Deshielded
by ortho-nitro
8.10 Doublet (d) 1H H-5 J=8.0 group
(anisotropic
effect).

Typical indole
7.95 Doublet (d) 1H H-7 J=8.0 N
H7 position.

Meta to nitro;
) standard
7.35 Triplet (t) 1H H-6 J=8.0 ]
aromatic

resonance.

Diagnostic
Peak. Sharp
singlet

7.15 Singlet (s) 1H H-3 - confirms
substitution at
C2 (loss of

coupling).

N13C NMR Prediction (100 MHz, DMSO-ds)

e C-1(C2): ~85-95 ppm.[3] The carbon attached to iodine is significantly shielded due to the
"heavy atom effect” (spin-orbit coupling), often appearing upfield of typical aromatic carbons.

e C-NO2z (C4): ~140 ppm. Deshielded quaternary carbon.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://prepchem.com/preparation-of-2-iodo-4-nitroaniline/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2883984?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e C=C (C3): ~105-110 ppm.
e C-H (Aromatic): 115-125 ppm range.

Synthesis & Characterization Workflow

The following diagram outlines the critical pathway for generating and validating the
spectroscopic data, highlighting the deprotection step from the N-tosyl precursor.

Precursor: Hydrolysis Deprotection Removal of Ts Workup: Isolation Target: QC Check o Validation:
2-iodo-1-tosyl-4-nitroindole (NaOH, Dioxane, 60°C) Concentrate & Triturate 2-iodo-4-nitro-1H-indole 7| LCMS (RT 1.32) & NMR

Click to download full resolution via product page

Figure 1: Synthetic workflow for the isolation and validation of 2-iodo-4-nitro-1H-indole.

Experimental Protocols
General Procedure for Data Acquisition

Sample Preparation for NMR:

Weigh 5-10 mg of the yellow solid into a clean vial.

Add 0.6 mL of DMSO-ds (99.9% D).

Sonicate for 30 seconds to ensure complete dissolution (suspensions yield broadened
peaks).

Acquire spectrum with a minimum of 16 scans (1H) to resolve the H3 singlet clearly from the
baseline.

Sample Preparation for LC-MS:

e Dissolve 1 mg of sample in 1 mL Acetonitrile (HPLC grade).

« Filter through a 0.2 um PTFE syringe filter.

e Inject 5 puL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).
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o Elute with a gradient of Water (0.1% Formic Acid) / Acetonitrile (5% — 95%).

Quality Control & Troubleshooting

e Impurity Flag (H2 Signal): If a doublet or multiplet appears around 7.4-7.5 ppm, the sample
contains unreacted 4-nitroindole (starting material).

e Impurity Flag (Tosyl Group): Signals at 7.8 ppm (d) and 2.4 ppm (s) indicate incomplete
deprotection of the N-tosyl precursor.

 Stability Warning: The C—I bond is light-sensitive. Store the compound in amber vials at
-20°C. Degradation is observed as the liberation of free iodine (darkening of solid) and loss
of the H3 singlet in NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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